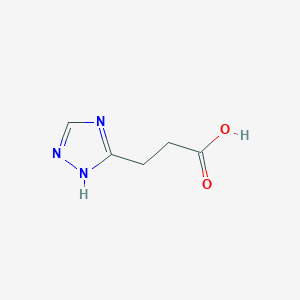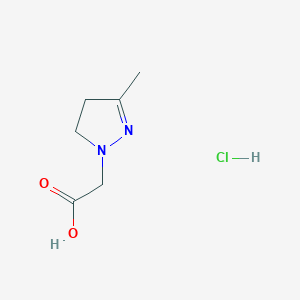
3-(4H-1,2,4-triazol-3-yl)propanoic acid
Übersicht
Beschreibung
“3-(4H-1,2,4-triazol-3-yl)propanoic acid” is a chemical compound with the CAS Number: 844439-07-2. It has a molecular weight of 141.13 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds, such as N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides, has been reported. Two complementary pathways were proposed and successfully realized in the synthesis of representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis
The InChI Code for “3-(4H-1,2,4-triazol-3-yl)propanoic acid” is 1S/C5H7N3O2/c9-5(10)2-1-4-6-3-7-8-4/h3H,1-2H2,(H,9,10)(H,6,7,8). The InChI key is SIEANLUVCPATRT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“3-(4H-1,2,4-triazol-3-yl)propanoic acid” is a powder that is stored at room temperature. It has a molecular weight of 141.13 .Wissenschaftliche Forschungsanwendungen
Anticancer Research
3-(4H-1,2,4-triazol-3-yl)propanoic acid: derivatives have shown promising results in anticancer studies. These compounds exhibit cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . The ability to form hydrogen bonds with different targets improves pharmacokinetics and pharmacological properties, making these derivatives potent candidates for further development as anticancer agents.
Antitubercular Agents
In the fight against tuberculosis, novel 4H-1,2,4-triazol-3-yl cycloalkanols, structurally related to 3-(4H-1,2,4-triazol-3-yl)propanoic acid , have been identified as potent antitubercular agents . These compounds target enzymes in the shikimate pathway, which is pivotal for the survival of Mycobacterium tuberculosis. Their high selectivity and non-toxic nature make them excellent leads for new therapeutic options.
Antiviral Applications
The triazole ring is a key feature in the development of antiviral drugs. Replacing nucleobases with triazole derivatives has been effective in drug discovery, offering a new avenue for creating antiviral medications . This approach can lead to the development of novel treatments for viral infections.
Antifungal Activity
Triazole derivatives, including those related to 3-(4H-1,2,4-triazol-3-yl)propanoic acid , have been evaluated for their antifungal activity against species like Cryptococcus and Candida . The introduction of various substituents can enhance their activity, providing a pathway for the development of new antifungal agents.
Agricultural Chemistry
In agriculture, triazole derivatives are explored for their potential as growth regulators and fungicides. The structural analogs of 3-(4H-1,2,4-triazol-3-yl)propanoic acid are being studied for their effects on plant growth and disease prevention . These compounds could lead to more efficient and environmentally friendly agricultural practices.
Material Science
In material science, 3-(4H-1,2,4-triazol-3-yl)propanoic acid and its derivatives are investigated for their potential use in creating new materials with unique properties . Their ability to form coordination polymers can be utilized in designing materials for specific applications, such as selective adsorption or photocatalytic degradation .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that 1,2,4-triazoles, a class of compounds to which our compound belongs, have been reported to possess a wide spectrum of pharmacological activities . They have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .
Mode of Action
The reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Given the broad spectrum of pharmacological activities of 1,2,4-triazoles , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
The compound’s hydrochloride salt form is known to be a solid at room temperature , which might influence its bioavailability.
Result of Action
It is known that 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines .
Action Environment
It is known that the compound’s hydrochloride salt form is stable at room temperature .
Eigenschaften
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c9-5(10)2-1-4-6-3-7-8-4/h3H,1-2H2,(H,9,10)(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEANLUVCPATRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4H-1,2,4-triazol-3-yl)propanoic acid | |
CAS RN |
844439-07-2 | |
| Record name | 3-(4H-1,2,4-triazol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1442217.png)

![5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1442223.png)



![4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B1442230.png)






